PZM21 is a synthetically derived compound that serves as a research tool for studying the mu-opioid receptor (MOR). [, ] It is classified as a G protein-biased agonist of the MOR, meaning it preferentially activates G protein signaling pathways over β-arrestin recruitment. [, , , , , , , ] This selectivity makes PZM21 a valuable tool for investigating the distinct roles of these pathways in mediating the effects of MOR activation. [, , , , , ]
Synthesis Analysis
The synthesis of enantiomerically pure PZM21 has been achieved using L-alanine as a starting material. [] The process involves a concise seven-step sequence, with a chiral aziridine intermediate playing a crucial role in establishing the desired (S,S) stereochemistry. [] This synthetic approach provides a robust and efficient method for obtaining PZM21 and enables the preparation of analogs modified at the thiophene moiety. []
Molecular Structure Analysis
PZM21 possesses a unique chemical scaffold compared to classical opioids like morphine. [, , ] Its structure comprises a central urea moiety flanked by two distinct side chains. [, , ] One side chain features a dimethylamino group attached to a propyl chain, connected to the urea nitrogen through a methylene bridge. [, ] The other side chain contains a thiophene ring linked to the urea nitrogen by a propanoyl linker. [, ] Notably, PZM21 incorporates a 4-hydroxyphenyl group in its structure, which can be modified to generate diverse analogs. [, , ]
Mechanism of Action
PZM21 exerts its effects by selectively activating the G protein signaling pathway downstream of the MOR, while demonstrating minimal recruitment of β-arrestin-2. [, , , , , ] This bias towards G protein activation is thought to be responsible for its unique pharmacological profile, potentially leading to analgesia with reduced side effects compared to traditional opioids. [, , , , , , , , , , , ]
Applications
Investigating MOR Signaling Pathways: PZM21's G protein bias makes it instrumental in dissecting the individual contributions of G protein and β-arrestin pathways to the physiological and behavioral effects of MOR activation. [, , , , , ]
Developing Novel Analgesics: The unique pharmacological profile of PZM21, characterized by potential analgesia with reduced side effects, positions it as a promising lead compound for designing safer and more effective opioid analgesics. [, , , , , , , , , , ]
Studying Opioid Tolerance and Dependence: PZM21's distinct effects on tolerance and dependence compared to traditional opioids offer insights into the mechanisms underlying these phenomena and potentially identify novel strategies for their mitigation. [, , , ]
Understanding Opioid-Induced Respiratory Depression: PZM21's impact on respiratory function, which has shown conflicting results in different studies, warrants further investigation to elucidate its potential advantages or limitations compared to conventional opioids. [, , , , , ]
Exploring Opioid Reward and Addiction: Research using PZM21 sheds light on the complex interplay between MOR signaling pathways and the rewarding properties of opioids, potentially paving the way for developing analgesics with reduced abuse liability. [, , , , , , ]
Future Directions
Optimization of Pharmacological Properties: Exploring structural modifications to enhance its potency, selectivity, and pharmacokinetic properties for improved therapeutic potential. [, , , , , ]
Elucidating the Molecular Basis of Bias: Conducting detailed structural and computational studies to understand the molecular interactions underlying PZM21's G protein bias and identify key amino acid residues involved. [, , , , , , , , ]
Investigating Long-Term Effects: Evaluating the chronic effects of PZM21 administration to assess its potential for tolerance, dependence, and other long-term consequences. [, , ]
Translational Studies: Bridging the gap between preclinical findings and clinical applications by conducting rigorous clinical trials to evaluate the efficacy and safety of PZM21 in humans. [, , ]
Related Compounds
Morphine
Relevance: Morphine serves as a key comparator to PZM21 in numerous studies. While both compounds exhibit antinociceptive properties, PZM21 is investigated for its potential to achieve analgesia with reduced side effects compared to morphine, due to its biased agonism towards G protein signaling over β-arrestin recruitment [, , , , , , , , ].
Oxycodone
Compound Description: Oxycodone is another full MOR agonist clinically used as an analgesic. It also exhibits reinforcing effects, indicating abuse potential [].
Relevance: Similar to morphine, oxycodone serves as a comparator to PZM21. Studies evaluating the antinociceptive and reinforcing effects of PZM21 often include oxycodone as a reference opioid analgesic [].
TRV130 (Oliceridine)
Compound Description: TRV130, also known as oliceridine, is a G protein-biased MOR agonist. It is designed to elicit analgesia while minimizing β-arrestin2 recruitment, aiming for a reduced side effect profile compared to traditional opioids [, , , , , , , ].
Relevance: TRV130 and PZM21 are often compared due to their shared biased agonism towards G protein signaling over β-arrestin2 recruitment at the MOR. This comparison helps elucidate the mechanisms of biased agonism and its potential for safer analgesics [, , , , , , , ].
Herkinorin
Compound Description: Herkinorin is a G protein-biased MOR agonist, known for its unique structural features and rapid metabolism [].
Relevance: Although not structurally similar to PZM21, herkinorin is another G protein-biased agonist included in comparative studies to understand the nuances of biased signaling at the MOR and its impact on ion channel modulation [].
DAMGO
Compound Description: [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO) is a potent and selective MOR agonist, often employed as a reference compound in pharmacological studies [, ].
Relevance: DAMGO serves as a comparator to evaluate the efficacy and potency of PZM21 and other biased agonists on ion channel targets downstream of MOR activation. Its use helps establish the relative activity and potential bias of PZM21 [, ].
SR-17018
Compound Description: SR-17018 is another G protein-biased MOR agonist investigated for its potential to provide analgesia with reduced side effects [, , , ].
Relevance: Like TRV130, SR-17018 is often compared to PZM21 in studies exploring the relationship between biased agonism, intrinsic activity, and the potential for achieving a safer therapeutic profile compared to traditional opioids [, , , ].
Compound Description: DMT-DALDA is a μ-opioid receptor agonist that, unlike morphine, does not induce mast cell degranulation or fibroblast activation, and consequently does not lead to the formation of intrathecal masses [].
Relevance: Comparing the effects of DMT-DALDA and PZM21 on mast cell degranulation and fibroblast activation contributes to understanding the mechanisms underlying intrathecal mass formation, a potential side effect of morphine but not observed with these compounds [].
TAN67
Compound Description: TAN67 is a δ-opioid agonist known to activate Mas-related G protein-coupled receptors, potentially contributing to mast cell degranulation and intrathecal mass formation [].
Relevance: The comparison between TAN67 and PZM21 helps elucidate the role of Mas-related G protein-coupled receptor activation in opioid-induced side effects. PZM21, unlike TAN67, does not activate these receptors, suggesting a potential mechanism for its reduced side effect profile [].
Naloxone
Compound Description: Naloxone is a non-selective opioid receptor antagonist widely used to reverse opioid overdose. It is also employed in research to block or reverse the effects of opioid agonists [, , ].
Relevance: Naloxone is used in studies to confirm that the observed effects of PZM21 are indeed mediated through opioid receptors. By blocking these receptors, naloxone helps establish the on-target activity of PZM21 [, , ].
FH210
Compound Description: FH210 is a lipophilic analog of PZM21, specifically designed to improve blood-brain barrier penetration. It exhibits pronounced G protein bias with extremely low potency for β-arrestin recruitment [].
Relevance: Developed based on the structure of PZM21, FH210 represents a step forward in optimizing the properties of G protein-biased MOR agonists for potential therapeutic applications. The enhanced bias and improved CNS penetration of FH210 highlight its potential as a next-generation analgesic [].
IBNtxA
Compound Description: IBNtxA is a morphine derivative reported to be more potent than morphine and potentially safer. It shows selectivity towards activating truncated 6TM splice variants of the MOR, unlike morphine [].
Relevance: Although IBNtxA itself is not directly compared to PZM21, the structural analysis of the 6TM-IBNtxA complex reveals similarities to the 7TM-PZM21 complex, suggesting potential commonalities in their modes of action and biased signaling profiles [].
Compound 7d
Compound Description: Compound 7d is a PZM21 analog synthesized by introducing specific modifications to the PZM21 scaffold. It exhibits greater analgesic potency in vivo compared to PZM21 [].
Relevance: Compound 7d highlights the potential for optimizing the analgesic properties of PZM21 through structural modifications. Its development demonstrates the viability of exploring the PZM21 scaffold for novel analgesics [].
SWG-LX-33
Compound Description: SWG-LX-33 is a derivative of PZM21 incorporating a benzothiophene ring or a biphenyl ring group. It displays potent MOR agonist activity and exhibits biased signaling by preferentially activating the G protein pathway over β-arrestin2 recruitment [].
Relevance: SWG-LX-33 exemplifies another successful modification of the PZM21 scaffold to generate novel G protein-biased MOR agonists. Its development further supports the potential of this chemical class for developing analgesics with reduced side effects [].
Compound 7i ((S)-1-(3-(benzo[d][1,3]dioxol-4-yl)-2-(dimethylamino)propyl)-3-phenethylurea) and Compound 7j ((S)-1-(3-(benzo[d][1,3]dioxol-4-yl)-2-(dimethylamino)propyl)-3-benzylurea)
Compound Description: Compounds 7i and 7j are PZM21 derivatives synthesized by introducing a benzodioxolane group to replace the hydroxybenzene moiety of PZM21. These compounds demonstrated more potent analgesic activities in vivo and greater G protein signaling bias in vitro compared to PZM21 [].
Relevance: Compounds 7i and 7j showcase the importance of the benzodioxolane group in maintaining bias and enhancing the analgesic properties of PZM21 derivatives. Their development provides valuable insights for designing future biased MOR agonists with improved efficacy [].
Compound 17a
Compound Description: Compound 17a represents an aminopyrazole derivative designed based on the structure-activity relationships of PZM21 and its analogs. This compound demonstrates potent and selective Gi-biased agonism at the MOR, with no detectable activity in the MOR β-arrestin pathway or at other opioid receptor subtypes. Notably, Compound 17a shows promising in vivo pain relief efficacy in rodent models of neuropathic pain [].
Relevance: The discovery of Compound 17a underscores the potential of leveraging structural information from PZM21 and its derivatives to develop novel Gi-biased MOR agonists. This compound holds promise as a potential therapeutic agent for treating pain, particularly neuropathic pain, with a potentially improved side effect profile compared to traditional opioids [].
ID110460001, ID110460002, and ID110460003
Compound Description: These three compounds, identified through computational docking and cell-based assays, exhibit dual biased agonism for both μ and δ-opioid receptors. They function as full agonists for the μ-opioid receptor while demonstrating specific binding modes indicative of biased signaling [].
Relevance: Unlike PZM21, which primarily targets the μ-opioid receptor, these compounds demonstrate a broader activity profile by engaging both μ and δ-opioid receptors with a biased signaling mechanism. This dual-targeting strategy might provide a novel approach to pain management, potentially offering advantages over traditional or single-target biased agonists [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PZ-2891 is a potent and selective, orally active Pantothenate kinase (PANK) modulator, acting as both an orthosteric inhibitor (IC50=1.3 nM, hPANK3) and an allosteric activator of PANK3 activity in the presence of acetyl-CoA in biochemical assays.
Risperidone is a member of the class of pyridopyrimidines that is 2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one carrying an additional 2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl group at position 2. It has a role as a serotonergic antagonist, an alpha-adrenergic antagonist, a H1-receptor antagonist, a second generation antipsychotic, a dopaminergic antagonist, a psychotropic drug and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. It is a pyridopyrimidine, an organofluorine compound, a heteroarylpiperidine and a member of 1,2-benzoxazoles. Risperidone is a second-generation antipsychotic (SGA) medication used in the treatment of a number of mood and mental health conditions including schizophrenia and bipolar disorder. It is one of the most widely used SGAs. [Paliperidone], another commonly used SGA, is the primary active metabolite of risperidone (i.e. 9-hydroxyrisperidone). Schizophrenia and various mood disorders are thought to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity, resulting in overactivity of central mesolimbic pathways and mesocortical pathways, respectively. Risperidone is thought to reduce this overactivity through inhibition of dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain. Risperidone binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug's binding affinity to D2 receptors, and carries lesser activity at several off-targets which may responsible for some of its undesirable effects. Risperidone is an Atypical Antipsychotic. Risperidone is an atypical antipsychotic that is used widely in the treatment of mania and schizophrenia. Risperidone therapy is associated with serum aminotransferase elevations and in rare instances has been linked to clinically apparent acute liver injury. Risperidone is a benzisoxazole derivative with antipsychotic property. Risperidone selectively antagonizes serotonin (5-HT) effects via cortical 5-HT2 receptor, and, to a lesser extent, competes with dopamine at the limbic dopamine D2 receptor. The antagonism leads to decreased psychotic effects, such as hallucinations and delusions. In addition, risperidone has low to moderate affinity for histamine H1, 5-HT1A, 5-HT1C, and 5-HT1D receptors, while it has weak affinity for dopamine D1 and haloperidol-sensitive sigma site receptors. Risperidone is an atypical antipsychotic medication approved in 1993. It is most often used to treat delusional psychosis (including schizophrenia), but risperidone (like other atypical antipsychotics) is also used to treat some forms of bipolar disorder, psychotic depression and Tourette syndrome. Generally lower doses are used for autistic spectrum disorders than are used for schizophrenia and other forms of psychosis; Risperidone is a very strong dopamine blocker (antagonist); Risperidone is a very strong dopamine blocker (antagonist); i.e., it inhibits functioning of postsynaptic dopamine receptors. An anxiolytic agent and a serotonin receptor agonist belonging to the azaspirodecanedione class of compounds. Its structure is unrelated to those of the benzodiazepines, but it has an efficacy comparable to diazepam; i.e., it inhibits functioning of postsynaptic dopamine receptors. Risperidone (Belivon, Rispen, Risperdal; in the United States) is an atypical antipsychotic medication. It was approved by the United States Food and Drug Administration (FDA) in 1993. It is most often used to treat delusional psychosis (including schizophrenia), but risperidone (like other atypical antipsychotics) is also used to treat some forms of bipolar disorder, psychotic depression and Tourette syndrome; risperidone has received approval from the Food and Drug Administration (FDA) for symptomatic treatment of irritability in autistic children and adolescents. Risperidone is now the most commonly prescribed antipsychotic medication in the United States. A selective blocker of DOPAMINE D2 RECEPTORS and SEROTONIN 5-HT2 RECEPTORS that acts as an atypical antipsychotic agent. It has been shown to improve both positive and negative symptoms in the treatment of SCHIZOPHRENIA.